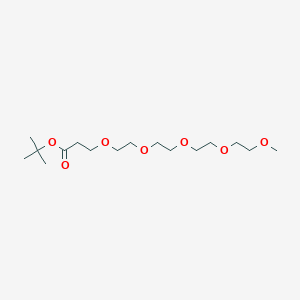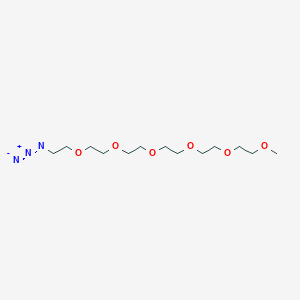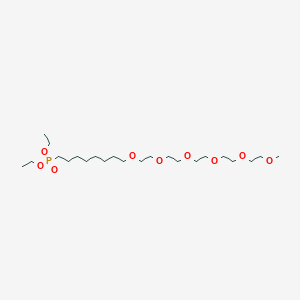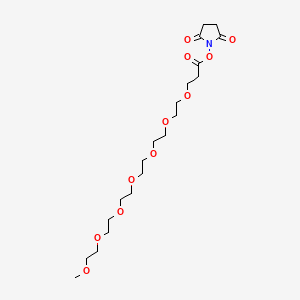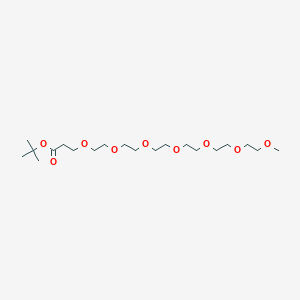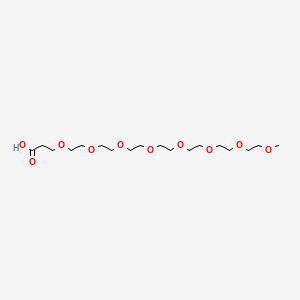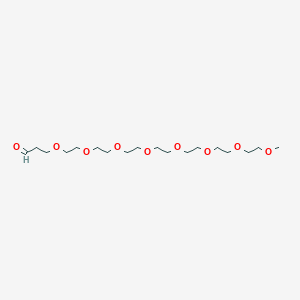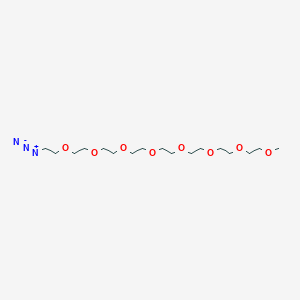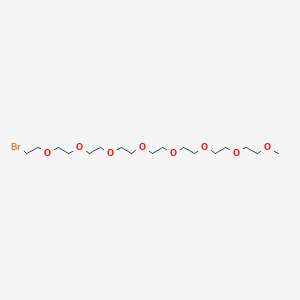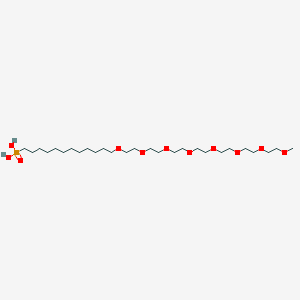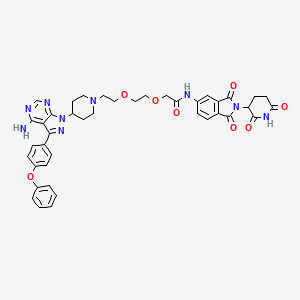
MT-802
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT-802 is a potent BTK degrader based on the Cereblon ligand, with a DC50 of 1 nM. It has potential to treat C481S mutant chronic lymphocytic leukemia (CLL) .
Synthesis Analysis
MT-802 is developed as a PROteolysis TArgeting Chimera (PROTAC) that induces degradation of both wild-type and C481S mutant BTK . It recruits BTK to the cereblon E3 ubiquitin ligase complex to trigger BTK ubiquitination and degradation via the proteasome .Molecular Structure Analysis
The molecular formula of MT-802 is C41H41N9O8 . Its molecular weight is 787.82 .Physical And Chemical Properties Analysis
MT-802 has a molecular weight of 787.82 and a molecular formula of C41H41N9O8 .Scientific Research Applications
Targeted Protein Degradation for Cancer Therapy
MT-802 is a part of a new therapeutic modality known as degraders . Degraders deplete the target protein by hijacking the cellular protein destruction machinery . They offer several advantages for cancer therapy including resiliency to acquired mutations in the target protein, enhanced selectivity, lower dosing requirements, and the potential to abrogate oncogenic transcription factors and scaffolding proteins .
Treatment of Chronic Lymphocytic Leukemia (CLL)
MT-802 has shown potential in the treatment of Chronic Lymphocytic Leukemia (CLL) . It is a potent BTK degrader based on PROTAC technology, with a DC 50 of 1 nM . It has potential to treat C481S mutant CLL .
Treatment of B-cell Malignancies
The irreversible inhibitor Ibrutinib for Bruton’s tyrosine kinase (BTK) has emerged as a transformative treatment option for patients with CLL and other B-cell malignancies . However, more than 80% of CLL patients develop resistance due to the mutant site in cysteine to serine covalently bound by Ibrutinib (C481S) . MT-802 has been identified as a BTK inhibitor based on PROTAC technology that can overcome this resistance .
Reducing Off-target Kinase Binding
MT-802 binds fewer off-target kinases than Ibrutinib . This could potentially reduce side effects and increase the effectiveness of the treatment .
Effective Against Wild-type and C481S BTK
MT-802 exhibits equivalent activity (>99% degradation at nanomolar concentrations) against wild-type and C481S BTK . This means it can be effective in a wider range of patients .
Rapid Degradation of BTK
MT-802 is not only potent but also a rapid degrader of BTK . It completely degraded BTK as early as 4 hours, with half of the total BTK degraded after approximately 50 minutes . This rapid action could potentially lead to quicker therapeutic effects .
Mechanism of Action
Target of Action
MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .
Mode of Action
MT-802 operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in MT-802 is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .
Biochemical Pathways
MT-802 affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, MT-802 can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .
Pharmacokinetics
These properties are critical for a drug’s bioavailability and effectiveness .
Result of Action
The primary result of MT-802’s action is the degradation of BTK . In Namalwa cells, MT-802 degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .
Action Environment
The action of MT-802, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLGUJXIKEZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N9O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

